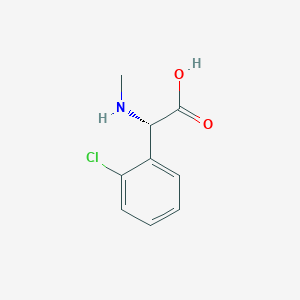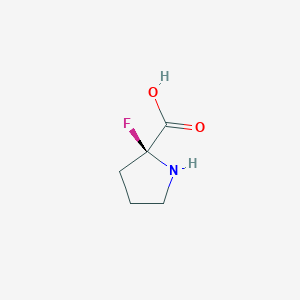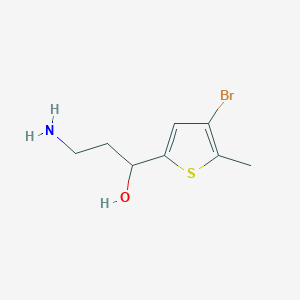![molecular formula C10H7N3O3 B13149969 5'-Nitro-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B13149969.png)
5'-Nitro-[2,3'-bipyridin]-6'(1'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one is a heterocyclic compound that belongs to the bipyridine family. This compound is characterized by the presence of a nitro group at the 5’ position and a keto group at the 6’ position of the bipyridine ring system. Bipyridines are known for their versatile applications in various fields, including coordination chemistry, materials science, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one typically involves the nitration of a bipyridine precursor. One common method is the nitration of 2,3’-bipyridine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position .
Industrial Production Methods
Industrial production of 5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the bipyridine ring.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5’-Amino-[2,3’-bipyridin]-6’(1’H)-one.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Oxidation: Oxidized bipyridine derivatives with different oxidation states.
Wissenschaftliche Forschungsanwendungen
5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one depends on its specific application. In coordination chemistry, the compound acts as a ligand, forming stable complexes with metal ions through its nitrogen atoms. In biological systems, the nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular targets, such as DNA or proteins, potentially leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bipyridine: A well-known bipyridine derivative used in coordination chemistry and materials science.
2,2’-Bipyridine: Another bipyridine derivative with applications in catalysis and coordination chemistry.
5-Nitro-2,3’-bipyridine: Similar to 5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one but lacks the keto group at the 6’ position.
Uniqueness
5’-Nitro-[2,3’-bipyridin]-6’(1’H)-one is unique due to the presence of both a nitro group and a keto group on the bipyridine ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C10H7N3O3 |
|---|---|
Molekulargewicht |
217.18 g/mol |
IUPAC-Name |
3-nitro-5-pyridin-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H7N3O3/c14-10-9(13(15)16)5-7(6-12-10)8-3-1-2-4-11-8/h1-6H,(H,12,14) |
InChI-Schlüssel |
KWUMARXQTQHXCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CNC(=O)C(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S,12Z,23S)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B13149907.png)

![2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol](/img/structure/B13149915.png)
![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13149917.png)





![5-(Trifluoromethyl)spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13149946.png)
